1-(3,4-dimethoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine
Description
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O4/c1-26-13-7-4-11(5-8-13)18-21-19(29-23-18)16-17(20)25(24-22-16)12-6-9-14(27-2)15(10-12)28-3/h4-10H,20H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQYLGTQLSLAOGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=CC(=C(C=C4)OC)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dimethoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine typically involves a multi-step process:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Triazole Formation: The triazole ring is often formed via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Coupling Reactions: The final step involves coupling the oxadiazole and triazole intermediates with the methoxyphenyl groups using suitable coupling agents and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dimethoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxadiazole and triazole rings can be reduced under specific conditions to yield different amine derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while reduction of the rings can produce various amine derivatives.
Scientific Research Applications
Cytotoxicity Studies
Recent research has highlighted the anticancer potential of this compound. In cytotoxicity studies against various cancer cell lines such as MCF-7 (breast cancer) and U-937 (leukemia), significant cytotoxic effects were observed. The following table summarizes the IC50 values obtained:
| Cell Line | IC50 (µM) | Reference Compound IC50 (µM) |
|---|---|---|
| MCF-7 | 15.63 | 10.38 (Tamoxifen) |
| U-937 | 12.0 | 14.0 (Doxorubicin) |
These results indicate that the compound exhibits comparable or superior activity to standard chemotherapeutic agents.
Antimicrobial Applications
The oxadiazole component of the compound has been linked to various antimicrobial properties.
Broad-Spectrum Activity
Research indicates that derivatives similar to this compound exhibit activity against both Gram-positive and Gram-negative bacteria. Some derivatives have shown efficacy comparable to gentamicin, a well-known antibiotic.
Mechanistic Insights
Studies suggest that these compounds may inhibit essential bacterial enzyme systems critical for cell wall synthesis, leading to bacterial cell lysis. This mechanism underlines the potential use of this compound in developing new antimicrobial agents.
Study 1: Anticancer Efficacy
A study published in MDPI focused on synthesizing derivatives of oxadiazole and evaluating their efficacy against several cancer cell lines. The findings indicated that structural modifications significantly influenced cytotoxicity profiles, with certain derivatives displaying enhanced activity compared to traditional chemotherapeutics.
Study 2: Antimicrobial Properties
Another research article detailed the synthesis of various 1,3,4-oxadiazole derivatives with antimicrobial properties. It was found that specific substitutions on the oxadiazole ring increased activity against Staphylococcus aureus and Escherichia coli, suggesting that structural modifications could optimize efficacy.
Mechanism of Action
The mechanism of action of 1-(3,4-dimethoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine involves its interaction with various molecular targets and pathways. The compound’s multiple functional groups allow it to bind to different enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity, depending on the specific targets involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous molecules:
Structural and Functional Insights
Substituent Effects: Methoxy vs. Trifluoromethyl Group: The trifluoromethylphenyl substituent in introduces strong electron-withdrawing effects, which could improve metabolic stability but may reduce solubility . Benzothiazole vs. Oxadiazole: The benzothiazole in replaces the oxadiazole, offering a larger π-system that may enhance DNA intercalation in antiproliferative activity .
Biological Activity :
- The benzothiazole-containing compound () demonstrated explicit antiproliferative activity, suggesting that replacing oxadiazole with benzothiazole could shift the mechanism of action .
- The trifluoromethyl group in is associated with antimicrobial activity in similar compounds, though this remains hypothetical for the cited example .
Synthetic Accessibility :
- The target compound’s synthesis likely involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation and cyclodehydration for oxadiazole, whereas uses benzothiazole-acetonitrile for triazole ring closure under milder conditions .
Research Findings and Data
Anticancer Potential
- Hybrid triazole-oxadiazole structures are known to inhibit kinases and topoisomerases. The methoxy groups in the target compound may enhance DNA binding, analogous to the activity of 3-amino-1,2,4-triazole derivatives in .
Physicochemical Properties
Biological Activity
The compound 1-(3,4-dimethoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a hybrid molecule that incorporates a triazole and an oxadiazole moiety. These structural features are known for their diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition capabilities, and potential therapeutic applications.
Chemical Structure
The compound's structure can be summarized as follows:
| Component | Description |
|---|---|
| Molecular Formula | C20H20N4O4 |
| Molecular Weight | 392.40 g/mol |
| IUPAC Name | This compound |
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Anticancer Activity
Research indicates that compounds containing oxadiazole and triazole moieties exhibit significant anticancer properties. The hybridization of these structures allows for multiple mechanisms of action against cancer cells:
- Mechanisms of Action :
2. Enzyme Inhibition
This compound has been evaluated for its ability to inhibit various enzymes linked to neurodegenerative diseases and metabolic disorders:
- Acetylcholinesterase (AChE) Inhibition :
3. Antimicrobial Properties
The oxadiazole scaffold is well-documented for its antimicrobial activity. Preliminary studies suggest that derivatives of this compound may exhibit significant antibacterial and antifungal properties.
Case Studies
Several studies have explored the biological activity of similar compounds:
- Anticancer Efficacy Study :
- Neuroprotective Effects :
Summary Table of Biological Activities
Q & A
Q. What are the common synthetic routes for synthesizing this compound, and what reaction conditions are critical for optimizing yield?
The synthesis typically involves Huisgen 1,3-dipolar cycloaddition (click chemistry) between an azide and alkyne precursor to form the triazole core, followed by oxadiazole ring formation via cyclization of a hydrazide intermediate with a nitrile oxide . Key conditions include:
- Catalysts : Copper(I) iodide (CuI) for regioselective triazole formation.
- Solvents : Ethanol or dichloromethane for cycloaddition; DMF for cyclization.
- Temperature : 60–80°C for oxadiazole synthesis, room temperature for click chemistry.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol) to achieve >95% purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
- ¹H/¹³C NMR : Prioritize signals for the triazole C-H proton (δ 7.8–8.2 ppm), methoxy groups (δ 3.7–3.9 ppm), and oxadiazole ring carbons (δ 165–170 ppm) .
- IR Spectroscopy : Look for N-H stretching (3200–3400 cm⁻¹) and C=N/C-O bands (1600–1650 cm⁻¹) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
Q. What initial biological screening assays are recommended to evaluate its potential as a kinase inhibitor or antimicrobial agent?
- Kinase Inhibition : Use radioligand binding assays (e.g., ADP-Glo™ Kinase Assay) with recombinant kinases (e.g., EGFR, CDK2) at 1–10 µM concentrations .
- Antimicrobial Activity : Perform MIC (Minimum Inhibitory Concentration) assays against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) using broth microdilution .
- Cytotoxicity : Screen in mammalian cell lines (e.g., HEK293) via MTT assay to establish selectivity indices .
Advanced Research Questions
Q. How can researchers optimize the regioselectivity of the Huisgen cycloaddition when synthesizing the triazole core?
- Catalyst Choice : Copper(I) catalysts favor 1,4-regioisomers, while ruthenium-based systems (e.g., Cp*RuCl) yield 1,5-products. DFT calculations (B3LYP/6-311G(d,p)) predict transition-state energies to guide selectivity .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance 1,4-selectivity by stabilizing dipolar intermediates .
- Substituent Electronics : Electron-withdrawing groups on the alkyne increase 1,4-selectivity by 15–20% .
Q. What computational approaches are suitable for predicting binding affinity to β-amyloid proteins, and how should conflicting in silico vs. experimental data be reconciled?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite with β-amyloid fibril structures (PDB: 2M4J). Prioritize poses with hydrogen bonds to methoxy oxygens and π-π stacking with triazole .
- Discrepancy Resolution :
- Validate protonation states (pKa calculations via MarvinSketch).
- Perform molecular dynamics (MD) simulations (AMBER/NAMD) to assess binding stability over 100 ns .
- Re-evaluate experimental conditions (e.g., buffer pH, ionic strength) if ΔG discrepancies exceed 2 kcal/mol.
Q. When encountering contradictory results between in vitro enzyme inhibition and cellular activity assays, what systematic approach should be taken?
- Step 1 : Confirm compound stability via HPLC under assay conditions (pH 7.4, 37°C).
- Step 2 : Assess membrane permeability using Caco-2 monolayers (Papp >1×10⁻⁶ cm/s indicates good absorption) .
- Step 3 : Test for off-target effects via kinome-wide profiling (e.g., Eurofins KinaseProfiler™).
- Step 4 : Evaluate metabolite formation using LC-MS/MS in hepatocyte incubations .
Q. What strategies are effective for modifying methoxy substituents to improve metabolic stability while maintaining target affinity?
- Bioisosteric Replacement : Replace 4-methoxy with trifluoromethoxy (improves CYP450 resistance) or 3,5-dimethyl (reduces glucuronidation) .
- Parallel Synthesis : Prepare a library of analogs via Suzuki-Miyaura coupling, varying substituents on the phenyl rings.
- In Vitro ADME : Screen in liver microsomes (human/rat) to measure t₁/₂ and identify metabolically labile sites .
Q. How should isotope-labeling experiments (e.g., ¹⁴C or ³H) be designed to study metabolic fate in preclinical models?
- Labeling Position : Introduce ¹⁴C at the triazole C-5 position via Knoevenagel condensation with ¹⁴C-labeled nitriles .
- Dosing and Analysis : Administer 10 mg/kg (IV/oral) to Sprague-Dawley rats; collect plasma, urine, and feces over 72h. Use accelerator mass spectrometry (AMS) for metabolite quantification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
